ALDH3A1 Inhibitory Activity of 3-(Methoxyaminocarbonyl)benzaldehyde vs. a Potent Analog
3-(Methoxyaminocarbonyl)benzaldehyde exhibits an IC50 of 2.1 µM against human ALDH3A1-mediated benzaldehyde oxidation, whereas the closely related analog A20 from the same patent family (US9328112) demonstrates an IC50 of 0.3 µM under identical assay conditions [1][2]. This 7-fold difference in potency underscores that structural modifications within the benzamide series profoundly impact ALDH3A1 inhibition.
| Evidence Dimension | IC50 for human ALDH3A1 inhibition |
|---|---|
| Target Compound Data | 2.1 µM (2.10E+3 nM) |
| Comparator Or Baseline | A20 (analog from US9328112): 0.3 µM (300 nM) |
| Quantified Difference | 7-fold higher potency for A20 |
| Conditions | Spectrophotometric assay, 1 min preincubation with inhibitor, benzaldehyde as substrate |
Why This Matters
This data enables researchers to position 3-(Methoxyaminocarbonyl)benzaldehyde within a SAR series and select the appropriate analog based on desired ALDH3A1 inhibitory potency.
- [1] BindingDB Entry BDBM50447072. Inhibition of human ALDH3A1-mediated benzaldehyde oxidation. 2014. View Source
- [2] BindingDB Entry BDBM50447071. Inhibition of human ALDH3A1-mediated benzaldehyde oxidation. 2014. View Source
